(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Description
Properties
IUPAC Name |
(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLPOMDYTCFGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732343 | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-25-1 | |
| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol CAS number
An In-depth Technical Guide to (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Introduction
This compound is a substituted aromatic alcohol. Its structure incorporates a benzyl ether protective group and a tert-butyl group on the phenyl ring, making it a molecule of interest for researchers in organic synthesis and medicinal chemistry. The bulky tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the benzyloxy moiety is a common pharmacophore and a versatile synthetic handle. While a specific CAS number for this alcohol is not prominently listed in major chemical databases, it is readily synthesized from its corresponding aldehyde, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, which is commercially available. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly for professionals in drug development.
Physicochemical Properties
The properties of this compound can be predicted based on its structure and data from analogous compounds.
Structure:
Table 1: Physicochemical Data
| Property | Value | Source/Method |
| CAS Number | Not assigned | - |
| Molecular Formula | C18H22O2 | Calculated |
| Molecular Weight | 270.37 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Based on similar benzyl alcohols |
| Melting Point | Estimated 60-70 °C | Analogy to substituted benzyl alcohols |
| Boiling Point | > 300 °C (Predicted) | Analogy to similar molecular weight compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.[1] | General solubility of benzyl alcohols[1][2] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.
Reaction Scheme
Rationale for Reagent Selection
Sodium borohydride (NaBH4) is the preferred reducing agent for this transformation.[3] Here's why:
-
Selectivity: NaBH4 is a mild reducing agent that chemoselectively reduces aldehydes and ketones to their corresponding alcohols.[4][5] It will not reduce other functional groups that might be present in more complex derivatives, such as esters or amides.[3]
-
Operational Simplicity: Reactions with NaBH4 can be carried out in protic solvents like methanol or ethanol at room temperature, and the workup is straightforward.[4]
-
Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is significantly safer to handle as it does not react violently with atmospheric moisture.[6][7] LiAlH4, while also effective for this reduction, is a much stronger reducing agent and requires anhydrous conditions and more stringent safety precautions.[6][8]
Detailed Experimental Protocol
Materials and Reagents:
-
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (CAS: 796047-09-1)[9]
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 eq) in 20 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add 0.14 g of sodium borohydride (1.0 eq) to the cooled solution in small portions over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.
-
Acidification: Acidify the mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl to neutralize any remaining borohydride and hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Synthesis and Purification Workflow
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An In-Depth Technical Guide to the Physical Properties of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Introduction
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a substituted aromatic alcohol with potential applications as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a benzyloxy group for potential protection or modulation of reactivity, a bulky tert-butyl group influencing solubility and steric interactions, and a primary alcohol for further functionalization, makes it a versatile building block.
This technical guide provides a comprehensive overview of the essential physical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for effective handling, reaction optimization, purification, formulation, and prediction of its behavior in biological systems. While specific experimental data for this particular compound is not widely available in the public domain, this guide will detail the authoritative methodologies and the scientific rationale behind the experimental determination of these crucial parameters.
Compound Identification and Molecular Structure
A precise identification of a chemical entity is the foundation of all subsequent research and development.
| Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 1246213-25-1 |
| Molecular Formula | C₁₈H₂₂O₂ |
| Molecular Weight | 270.37 g/mol |
| Chemical Structure |
Core Physical Properties: A Summary
The physical state and behavior of a compound under various conditions are dictated by its physical properties. These parameters are critical for predicting its suitability for specific applications in drug development, from synthesis to formulation.
| Physical Property | Value | Significance in Drug Development |
| Melting Point | Data not available | A sharp melting point is an indicator of high purity. It also influences the compound's solid-state stability and is a key parameter in pre-formulation studies. |
| Boiling Point | Data not available | Essential for purification by distillation. For high molecular weight compounds, determination under reduced pressure is often necessary to prevent decomposition.[1] |
| Solubility | Data not available | A critical determinant of a drug candidate's bioavailability.[2][3] Poor aqueous solubility can be a major hurdle in drug development.[2] |
| Appearance | Data not available | Provides a preliminary indication of purity. |
Spectroscopic and Structural Characterization: The Foundation of Identity
Before any physical properties are measured, the unambiguous confirmation of the chemical structure and assessment of purity are imperative. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5][6][7] ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule.[8][9][10] For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.[11][12][13] High-resolution mass spectrometry can confirm the elemental composition.
The logical workflow for the initial characterization of a newly synthesized batch of this compound is outlined below.
Caption: Workflow for the initial synthesis and characterization of a new chemical entity.
Experimental Protocols for Physical Property Determination
The following sections detail the standard, authoritative methodologies for determining the key physical properties of a novel organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range, making it a valuable indicator of purity.
Experimental Protocol: Capillary Method
This method is a widely used, reliable technique for determining the melting point of a crystalline solid.[14][15][16][17]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination by the capillary method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is a standard practice.
Experimental Protocol: Micro-Boiling Point Determination
This technique is suitable for small amounts of liquid.[18][19][20][21]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or reaction vial.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.
-
Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
Cooling and Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for micro-boiling point determination.
Solubility Assessment
Aqueous solubility is a critical physical property for any compound intended for biological application, as it directly impacts absorption and bioavailability.[3] In early drug discovery, kinetic solubility is often measured as a high-throughput screen to identify compounds with potential liabilities.[22][23]
Experimental Protocol: Kinetic Solubility by Nephelometry
This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. Precipitation is detected by light scattering (nephelometry).[22]
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Aqueous Dilution: An aliquot of each DMSO solution is added to an aqueous buffer in a separate 96-well plate.
-
Incubation: The plate is incubated to allow for precipitation to occur.
-
Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.
Caption: Workflow for kinetic solubility assessment.
Conclusion
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Literature review of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol applications
An In-depth Technical Guide: (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Introduction
In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds that can serve as building blocks for therapeutics is of paramount importance. This compound is one such molecule, positioned at the intersection of several key chemical motifs known for their utility in the synthesis of biologically active compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. While direct literature on this compound is sparse, this document will synthesize information from structurally related analogues to elucidate its physicochemical properties, propose a robust synthetic pathway, and explore its potential applications, particularly in the realm of neuroprotective agents and as a versatile synthetic intermediate.
The core structure of this compound integrates three key functional groups, each contributing unique properties that are highly valued in organic synthesis and medicinal chemistry:
-
The Benzyloxy Group: This moiety is widely recognized not only as a stable and reliable protecting group for hydroxyl functions but also as a critical pharmacophore in a variety of therapeutic agents.[1] Its presence has been linked to potent inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), making it a key feature in the design of agents for neurodegenerative diseases.[2][3][4][5]
-
The Tert-butyl Group: Characterized by its steric bulk, the tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and to modulate the interaction of the molecule with its biological target.[6][7][8] Its electron-donating nature also influences the electronic properties of the aromatic ring.
-
The Benzylic Alcohol: This functional group is a versatile handle for further chemical transformations, allowing for the elaboration of the core structure into more complex molecules.[9][10][11][12] It can be readily oxidized to an aldehyde or carboxylic acid, or used in various coupling reactions.
This guide will therefore serve as a forward-looking analysis, providing a foundational understanding of this compound and a rationale for its potential as a valuable compound in the development of new chemical entities.
Physicochemical Properties and Structural Analysis
The structural attributes of this compound suggest a compound with distinct chemical properties that are a composite of its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | Inferred |
| Molecular Weight | 270.37 g/mol | Inferred |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
| CAS Number | 1246213-25-1 | BLDpharm[9] |
Note: Some properties are inferred based on structurally similar compounds due to the limited direct data for this specific molecule.
Structural Diagram:
Caption: Structure of this compound.
Synthesis and Characterization
A practical and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-tert-butylphenol. This proposed pathway leverages well-established organic transformations.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde
This step can be achieved via a modified Rieimer-Tiemann reaction.[13]
-
To a solution of sodium hydroxide (60 g) in water (80 mL), add 4-tert-butylphenol (15 g).
-
Heat the mixture to 60-65°C with stirring.
-
Slowly add chloroform (30 mL) to the reaction mixture.
-
Continue heating for one hour, during which a precipitate may form.
-
After cooling, the product, 5-tert-butyl-2-hydroxybenzaldehyde, can be isolated from the aqueous layer.
Step 2: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde
This is a standard Williamson ether synthesis.[14]
-
Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in acetone.
-
Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) at room temperature.
-
Reflux the reaction mixture overnight.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Step 3: Synthesis of this compound
The final step involves the reduction of the aldehyde to the primary alcohol.
-
Dissolve 2-(benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by chromatography if necessary.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the benzylic protons, the tert-butyl group, and the aromatic protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and the C-O stretches of the ether and alcohol.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Potential Applications in Drug Development and Research
The structural motifs within this compound suggest its potential utility in several areas of drug discovery, primarily as a scaffold for neuroprotective agents and as a versatile synthetic intermediate.
Neuroprotective Agents and MAO-B Inhibitors
A significant body of research highlights the importance of the benzyloxy phenyl moiety in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4][5] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for Parkinson's disease.[2] Furthermore, MAO-B activity is associated with oxidative stress, a contributing factor to neuronal cell death in neurodegenerative disorders.[2][4]
Derivatives of this compound could be synthesized and evaluated for their MAO-B inhibitory activity. The benzylic alcohol can be functionalized to introduce various pharmacophoric groups to optimize binding to the enzyme's active site.
Hypothesized Interaction with MAO-B:
Caption: Hypothesized binding of a derivative in the MAO-B active site.
Anticonvulsant Agents
Research has identified the (3-fluoro)benzyloxyphenyl unit as a novel pharmacophore for modulating sodium channel activity, which is a key mechanism of action for many antiepileptic drugs.[15] The benzyloxyphenyl core of the title compound provides a template that could be explored for similar anticonvulsant properties. Further derivatization could lead to new classes of sodium channel blockers.
Antioxidant and Anti-inflammatory Agents
Several studies on related benzyloxyphenyl and benzofuran derivatives have reported significant antioxidant and anti-inflammatory activities.[4][16][17] These properties are crucial for combating the cellular damage associated with neurodegenerative diseases and other inflammatory conditions. The phenolic precursor to the title compound, 5-tert-butyl-2-hydroxybenzaldehyde, is itself a substituted salicylaldehyde, a class of compounds known for their biological activities.[13]
Versatile Synthetic Intermediate
The presence of a reactive benzylic alcohol and a stable benzyloxy protecting group makes this compound a valuable intermediate in multi-step organic syntheses.[1][18] The alcohol can be converted to a variety of other functional groups, while the benzyloxy group masks the phenolic hydroxyl until a later stage in the synthesis, where it can be deprotected via catalytic hydrogenolysis.
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic applications of this compound and its derivatives, a series of in vitro assays can be employed.
In Vitro MAO-B Inhibition Assay
This protocol is adapted from methodologies described for other benzyloxy-containing MAO-B inhibitors.[3][4]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., p-tyramine) in a phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the same buffer.
-
Assay Procedure:
-
Pre-incubate the MAO-B enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
The production of hydrogen peroxide, a product of the MAO-B reaction, can be monitored using a coupled reaction with horseradish peroxidase and a suitable fluorometric or colorimetric probe.
-
Measure the fluorescence or absorbance over time.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Neuroprotection Assay in a Cellular Model
This assay assesses the ability of the compound to protect neuronal cells from neurotoxin-induced cell death.[3][16]
-
Cell Culture: Culture a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone) to induce cell death.
-
-
Cell Viability Assessment: After the neurotoxin treatment (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Antioxidant Activity Assay (Cellular ROS Measurement)
This assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS).[4][16][17]
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or RAW 264.7 macrophages).
-
Treatment and ROS Induction:
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with the test compound.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[17]
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in compound-treated cells compared to control cells indicates antioxidant activity.
Conclusion
This compound emerges as a compound of significant interest for researchers in organic synthesis and drug discovery. While direct experimental data on this molecule is not widely available, a thorough analysis of its structural components and related analogues provides a strong rationale for its potential applications. The proposed synthetic route is robust and relies on well-understood chemical transformations, making the compound readily accessible for further investigation.
The primary promise of this compound lies in its potential as a scaffold for the development of novel neuroprotective agents, particularly MAO-B inhibitors for the treatment of neurodegenerative diseases such as Parkinson's disease. Its structure also suggests potential for anticonvulsant and antioxidant activities. Furthermore, its utility as a versatile synthetic intermediate should not be overlooked.
Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic biological evaluation of the compound and its derivatives in the assays outlined in this guide. Such studies will be crucial in validating the therapeutic potential of this promising molecular framework.
References
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Al-Qawasmeh, R. A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
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Mathew, B., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available at: [Link]
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Micale, N., et al. (2018). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available at: [Link]
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Wang, X., et al. (2016). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central. Available at: [Link]
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Li, Y., et al. (2024). Genome-Wide Identification of CmPOD Genes and Partial Functional Characterization of CmPOD52 in Lignin-Related Granulation of 'Sanhong' Pomelo (Citrus maxima). MDPI. Available at: [Link]
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Li, J., et al. (2024). Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. MDPI. Available at: [Link]
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Zhang, L., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available at: [Link]
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Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. PubChem. Available at: [Link]
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Hypha Discovery. (2020). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
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Mohebi, M., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available at: [Link]
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Li, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
An Application Note and Protocol for the
Introduction
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a valuable organic intermediate characterized by a benzyl ether and a primary alcohol functional group on a tert-butyl substituted phenolic backbone. This structure makes it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions yet readily removable via hydrogenolysis. The primary alcohol offers a reactive site for further functionalization, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.
This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The synthesis begins with the selective protection of the phenolic hydroxyl group of 4-tert-butyl-2-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the chemoselective reduction of the aldehyde functionality to a primary alcohol. This guide emphasizes the rationale behind procedural choices, detailed step-by-step instructions, and critical safety considerations.
Overall Synthetic Strategy
The synthesis is executed in two sequential steps:
-
O-Benzylation: Protection of the phenolic hydroxyl group of 4-tert-butyl-2-hydroxybenzaldehyde using benzyl bromide to form the intermediate, 2-(benzyloxy)-5-(tert-butyl)benzaldehyde.
-
Reduction: Selective reduction of the aldehyde group of the intermediate to a primary alcohol using sodium borohydride to yield the final product, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: O-Benzylation of 4-tert-butyl-2-hydroxybenzaldehyde
Principle and Rationale
The first step employs the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol.[1] In this protocol, the phenolic proton of 4-tert-butyl-2-hydroxybenzaldehyde is abstracted by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the benzyl ether.[2][3]
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is selected as the base. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not basic enough to promote significant side reactions. Its insolubility in acetone drives the reaction forward by Le Châtelier's principle as the phenoxide is formed and consumed.
-
Choice of Solvent: Acetone is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction that is easy to work up.[3]
-
Reactivity: Benzyl bromide is an excellent substrate for SN2 reactions due to the stability of the transition state and its high reactivity.[4]
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butyl-2-hydroxybenzaldehyde (5.0 g, 28.0 mmol).[5][6]
-
Add 100 mL of acetone, followed by anhydrous potassium carbonate (7.75 g, 56.0 mmol, 2.0 equivalents).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add benzyl bromide (4.0 mL, 33.6 mmol, 1.2 equivalents) dropwise to the suspension. Caution: Benzyl bromide is a lachrymator and corrosive; handle in a well-ventilated fume hood.[7][8][9]
-
Heat the reaction mixture to reflux (approx. 60-65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate using a Büchner funnel. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1N NaOH (2 x 50 mL) to remove any unreacted starting material, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to afford 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a pale yellow oil.
Part 2: Reduction of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde
Principle and Rationale
The second step involves the reduction of the aromatic aldehyde to a primary benzyl alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, highly effective for converting aldehydes and ketones to their corresponding alcohols.[10][11]
-
Chemoselectivity: NaBH₄ is significantly less reactive than agents like lithium aluminum hydride (LiAlH₄). It will not reduce esters, amides, or carboxylic acids under these conditions, and it will not cleave the benzyl ether, ensuring that only the aldehyde is transformed.[10]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide by the protic solvent (methanol) during the workup yields the final alcohol product.[10][12]
-
Solvent: Methanol is used as the solvent as it readily dissolves both the aldehyde and NaBH₄. It also serves as the proton source to quench the reaction and protonate the alkoxide intermediate.[12]
Caption: Mechanism of Aldehyde Reduction by NaBH₄.
Experimental Protocol:
-
Dissolve the 2-(benzyloxy)-5-(tert-butyl)benzaldehyde (5.0 g, 18.6 mmol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.06 g, 27.9 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.[13][14][15] The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate) until the starting aldehyde is fully consumed.
-
Quench the reaction by slowly adding 50 mL of 1M HCl at 0°C to neutralize the excess NaBH₄ and decompose the borate esters. Stir for 20 minutes.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
The product, this compound, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography if necessary, yielding a white solid.
Materials and Characterization
Reagent Table
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Form | Key Hazards |
| 4-tert-butyl-2-hydroxybenzaldehyde | 66232-34-6 | 178.23 | Solid | Irritant |
| Benzyl Bromide | 100-39-0 | 171.03 | Liquid | Corrosive, Lachrymator, Irritant[7][9][16] |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | Solid | Irritant |
| Sodium Borohydride | 16940-66-2 | 37.83 | Solid | Water-reactive, Toxic, Corrosive[13][14][15] |
| Acetone | 67-64-1 | 58.08 | Liquid | Flammable |
| Methanol | 67-56-1 | 32.04 | Liquid | Flammable, Toxic |
| Ethyl Acetate | 141-78-6 | 88.11 | Liquid | Flammable, Irritant |
| Hexane | 110-54-3 | 86.18 | Liquid | Flammable, Neurotoxin |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of O-H stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile solvents and hazardous reagents, particularly benzyl bromide and the quenching of sodium borohydride, must be performed in a certified chemical fume hood.[7][8]
-
Benzyl Bromide: Is a strong lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[9][16]
-
Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas. It is also toxic if swallowed and causes severe skin and eye damage. Additions should be slow and controlled, especially to protic solvents.[13][14][17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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-
Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][18][19]oxaphospholes - MDPI. Available at: [Link]
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 - ChemWhat. Available at: [Link]
-
(2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem. Available at: [Link]
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What are the products formed when phenol is reacted with benzyl bromide? [closed] - Chemistry Stack Exchange. Available at: [Link]
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Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds - Chemistry LibreTexts. Available at: [Link]
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4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem. Available at: [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. Available at: [Link]
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Benzyl p-Toluenesulphonate as an 0-Benzylating Agent for the Protection of Phenols. Available at: [Link]
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-
Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. Available at: [Link]
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NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. Available at: [Link]
-
Benzylic substitution, benzylation - Organic Chemistry Portal. Available at: [Link]
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The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Available at: [Link]
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(benzyloxy)methanol - AERU - University of Hertfordshire. Available at: [Link]
-
Benzyl bromide - SAFETY DATA SHEET. Available at: [Link]
-
111530 - Sodium borohydride powder - Safety Data Sheet. Available at: [Link]
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Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Available at: [Link]
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COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Available at: [Link]
-
BENZYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. Available at: [Link]
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Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]
-
Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1 - Googleapis.com. Available at: [Link]
-
160744-54-7 | Product Name : (5-(tert-Butyl)-2-methoxyphenyl)methanol | Pharmaffiliates. Available at: [Link]
-
4-tert-Butylbenzaldehyde - Wikipedia. Available at: [Link]
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Application Note: A Reliable Synthetic Route to 2-(benzyloxy)-5-tert-butylbenzyl alcohol
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 2-(benzyloxy)-5-tert-butylbenzyl alcohol, a valuable intermediate in organic synthesis. The route commences with the commercially available 5-tert-butyl-2-hydroxybenzaldehyde. The first step involves the chemoselective protection of the phenolic hydroxyl group via a Williamson ether synthesis to yield 2-(benzyloxy)-5-tert-butylbenzaldehyde. The subsequent step describes the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This guide is designed for researchers in medicinal chemistry and materials science, offering a robust and reproducible methodology, complete with mechanistic insights, detailed protocols, and safety considerations.
Introduction and Strategic Overview
2-(benzyloxy)-5-tert-butylbenzyl alcohol is a bifunctional organic molecule featuring a protected phenol and a primary alcohol. This structural arrangement makes it a versatile building block for the synthesis of more complex molecular architectures, including ligands, pharmaceutical agents, and specialized polymers. The tert-butyl group enhances solubility in organic solvents and provides steric hindrance, which can be exploited to direct subsequent reactions.
The synthetic strategy is predicated on a logical two-step sequence that prioritizes high yields and straightforward purification. The chosen pathway leverages common, well-understood reactions, ensuring its accessibility to a broad range of synthetic chemists.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and efficient pathway. The target alcohol can be accessed through the reduction of its corresponding aldehyde. This aldehyde, in turn, is derived from the benzylation of a commercially available substituted salicylaldehyde. This strategy isolates the two key transformations—ether formation and aldehyde reduction—preventing unwanted side reactions.
Application of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol in medicinal chemistry
Application Notes & Protocols
Topic: Application of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of medicinal chemistry, the strategic construction of complex molecules often hinges on the availability of well-defined, functionalized building blocks. This compound (CAS No. 1246213-25-1) represents a quintessential example of such an intermediate. While not an active pharmaceutical ingredient in itself, its unique structural features offer a pre-organized platform for synthetic chemists to build upon, enabling efficient access to diverse and complex molecular architectures.
This molecule incorporates three key functional elements, each serving a distinct and strategic purpose in multi-step synthesis:
-
A Primary Alcohol (-CH₂OH): This nucleophilic handle is a versatile point for modification. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo substitution and etherification reactions to introduce new fragments and linkers.
-
A Benzyl-Protected Phenol (-OBn): The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions (e.g., mild oxidations, reductions, and organometallic reactions) yet can be selectively removed under standard hydrogenolysis conditions (H₂, Pd/C) in the final stages of a synthesis to unmask the free phenol, a common pharmacophore in many drug classes.
-
A tert-Butyl Group: Positioned para to the benzyloxy group, this bulky substituent serves two primary roles. First, it enhances lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a final compound. Second, its steric bulk can direct reactions at other positions of the aromatic ring and influence the overall conformation of the molecule.
These attributes make this compound a valuable starting material for constructing scaffolds targeting a range of biological systems, including kinase inhibitors and ligands for neuroreceptors. This guide provides detailed protocols for the synthesis, characterization, and strategic application of this intermediate in medicinal chemistry workflows.
Synthesis and Characterization
The preparation of this compound is typically achieved through a two-step process starting from commercially available 4-tert-butyl-2-hydroxybenzaldehyde. The workflow involves protection of the phenolic hydroxyl followed by reduction of the aldehyde.
Experimental Protocol 1: Synthesis of this compound
Step 1: Benzyl Protection of 4-tert-butyl-2-hydroxybenzaldehyde
This step protects the acidic phenolic proton, preventing interference in the subsequent reduction step. The procedure is analogous to standard Williamson ether synthesis methods described for similar phenolic compounds.[1]
-
Reagents & Materials:
-
4-tert-butyl-2-hydroxybenzaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or 2-Butanone (MEK), anhydrous
-
Stir bar, round-bottom flask, reflux condenser
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a round-bottom flask charged with 4-tert-butyl-2-hydroxybenzaldehyde (1.0 eq), add anhydrous acetone or 2-butanone to make a ~0.2 M solution.
-
Add finely ground anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as the base to deprotonate the phenol.
-
Stir the suspension vigorously under an inert atmosphere (N₂ or Ar).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux (acetone: 56°C, 2-butanone: 80°C) and maintain for 12-24 hours. Monitor reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of the starting material.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(benzyloxy)-5-(tert-butyl)benzaldehyde. This product is often of sufficient purity to proceed to the next step without extensive purification.
-
Step 2: Reduction of the Aldehyde to a Primary Alcohol
This step converts the aldehyde functionality into the desired primary alcohol using a mild reducing agent.
-
Reagents & Materials:
-
Crude 2-(benzyloxy)-5-(tert-butyl)benzaldehyde from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Stir bar, round-bottom flask
-
Deionized water, Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the crude aldehyde in methanol or ethanol (~0.2 M solution) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the absence of the starting aldehyde.
-
Carefully quench the reaction by slowly adding deionized water at 0°C to decompose excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the remaining aqueous residue between water and an organic solvent like DCM or EtOAc.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., gradient elution with 10-40% Ethyl Acetate/Hexanes) to yield pure this compound as a white solid or viscous oil.
-
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to tert-butyl protons (~1.3 ppm, s, 9H), benzylic alcohol protons (-CH ₂OH, ~4.7 ppm, s, 2H), benzylic ether protons (-OCH ₂Ph, ~5.1 ppm, s, 2H), and aromatic protons (6.8-7.5 ppm, m, 8H). The alcohol proton (-OH) may appear as a broad singlet. |
| ¹³C NMR | Resonances for the tert-butyl carbon (~31 ppm, 3C; ~34 ppm, 1C), benzylic alcohol carbon (~61 ppm), benzylic ether carbon (~70 ppm), and multiple aromatic carbons (110-160 ppm). |
| Mass Spec (ESI) | Expected [M+Na]⁺ or [M+H]⁺ peak corresponding to the molecular weight of 270.37 g/mol . |
| FT-IR | Broad absorption band for the O-H stretch (~3400 cm⁻¹) and characteristic C-O stretching bands (~1050-1250 cm⁻¹). |
Application in Synthetic Workflows
The utility of this compound lies in the orthogonal reactivity of its functional groups. The primary alcohol can be manipulated while the phenol remains protected, and vice versa.
Workflow 1: Elaboration via the Primary Alcohol
The primary alcohol is a key site for introducing diversity and building complexity. One common application is its conversion to an electrophilic species, such as a mesylate or halide, for subsequent substitution reactions.
Caption: Synthetic workflow utilizing the primary alcohol functionality.
Protocol 2: Mesylation and Nucleophilic Substitution
-
Mesylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours. Quench with water, extract with DCM, dry, and concentrate to obtain the crude mesylate, which is often used immediately in the next step.
-
Substitution: Dissolve the crude mesylate in a suitable solvent (e.g., DMF, ACN). Add the desired nucleophile (e.g., sodium azide, a secondary amine, or a thiol, >1.5 eq). Heat the reaction as necessary (e.g., 60-80°C) until the starting mesylate is consumed. Work-up involves aqueous extraction and purification by chromatography.
-
Deprotection: Dissolve the substituted product in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours. Filter through Celite to remove the catalyst and concentrate to yield the final deprotected product.
Workflow 2: Application in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a core heterocyclic structure linked to substituted aryl rings. This compound is an ideal precursor for synthesizing the "headpiece" fragment of such inhibitors, for example, those targeting the Janus Kinase (JAK) family.[2]
The workflow could involve oxidizing the alcohol to an aldehyde, which then participates in a condensation reaction to form a heterocyclic core.
Caption: Pathway to a kinase inhibitor scaffold.
Scientific Rationale and Trustworthiness
-
Orthogonality: The choice of the benzyl protecting group is critical. Its stability under the mild oxidative (e.g., PCC, DMP) and reductive (NaBH₄) conditions used to manipulate the primary alcohol ensures that the phenolic hydroxyl remains masked until its strategic unveiling. This orthogonality is a cornerstone of efficient and high-yielding synthetic strategies.
-
Chemoselectivity: Reactions at the primary alcohol, such as the etherification methods described in the literature, can be highly chemoselective.[3][4] For instance, certain protocols can modify the benzylic alcohol without affecting other aliphatic or phenolic hydroxyls that might be present in a more complex substrate.[4] This selectivity minimizes the need for extra protection/deprotection steps, shortening the synthetic route and improving overall yield.
-
Predictable Reactivity: The electronic nature of the substituted benzene ring is well-understood. The electron-donating nature of the benzyloxy and tert-butyl groups activates the ring towards electrophilic aromatic substitution, should further modification be desired, while also influencing the reactivity of the benzylic position.
By understanding these principles, researchers can confidently deploy this compound as a reliable intermediate, ensuring that protocols are self-validating through predictable chemical outcomes.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its pre-installed and orthogonally protected functional groups provide a reliable and versatile entry point into complex molecular scaffolds. The protocols and workflows detailed herein offer a practical guide for its synthesis and application, empowering researchers to accelerate the discovery and development of novel therapeutics.
References
-
Cui, J., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1951. Available at: [Link]
-
Cho, E., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18365–18370. Available at: [Link]
-
Lee, J. H., et al. (2011). [3,5-Bis(benzyloxy)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from: [Link]
-
World Intellectual Property Organization. (2020). JAK KINASE INHIBITOR, PREPARATION METHOD FOR SAME, AND APPLICATIONS THEREOF IN FIELD OF MEDICINE. WO/2020/182159. Available at: [Link]
Sources
- 1. [3,5-Bis(benzyloxy)phenyl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Troubleshooting & Optimization
Purification of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol by column chromatography
Technical Support Center: Purifying (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Welcome to the dedicated technical guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for tackling the common challenges associated with the column chromatography of this moderately polar aromatic alcohol. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Section 1: Pre-Chromatography Strategy & FAQs
Successful purification begins long before the sample is loaded. This section addresses the critical preparatory questions that form the foundation of a robust separation.
Q1: What are the key structural features of this compound, and how do they influence its chromatographic behavior?
Answer: Understanding the molecule's structure is paramount. This compound has three main regions that dictate its polarity and, consequently, its interaction with the stationary phase:
-
Polar "Head" Group: The primary alcohol (-CH₂OH) is the most polar part of the molecule. This hydroxyl group will strongly interact with the polar silica gel stationary phase via hydrogen bonding.[1]
-
Bulky Nonpolar "Body": The tert-butyl group and the two aromatic rings (phenyl and benzyloxy) are large, nonpolar, and hydrophobic. These sections have minimal affinity for the silica gel.
-
Intermediate Ether Linkage: The benzylic ether (-O-CH₂-Ph) is moderately polar.
This combination places the molecule in the "moderately polar" category. It will be more retained on a silica column than nonpolar hydrocarbons but will elute before highly polar compounds like diols or acids.[1] The large nonpolar regions mean it will require a mobile phase with a significant nonpolar component to ensure it moves down the column at an appropriate rate.
Q2: What are the likely impurities I need to separate from my target compound?
Answer: The most common impurities arise from the synthesis reaction itself. A frequent synthetic route to this alcohol is the reduction of the corresponding aldehyde, 2-(benzyloxy)-5-(tert-butyl)benzaldehyde. Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: The aldehyde is less polar than the desired alcohol product because it lacks the hydrogen-bond-donating hydroxyl group. It will therefore have a higher Rf value on a TLC plate and elute before your product.
-
Over-reduction/Side Products: Depending on the reducing agent and conditions, other byproducts could form, though these are typically minor.
-
Nonpolar Impurities: Greases or byproducts from previous synthetic steps may also be present.
Q3: How do I select the optimal solvent system (eluent) for the separation?
Answer: The goal is to find a solvent mixture that provides good separation between your product and its impurities. This is achieved empirically using Thin-Layer Chromatography (TLC) before committing to the bulk column separation.[2][3]
The guiding principle is to achieve a retention factor (Rf) of approximately 0.25 to 0.35 for the desired compound, this compound.[2][3] This Rf range ensures the compound spends enough time interacting with the stationary phase to separate effectively from impurities without requiring excessively large volumes of solvent.[3]
For a moderately polar compound like this, the standard and most effective eluent system is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[4][5][6]
Hypothetical TLC Screening Results
| Eluent System (Hexane:Ethyl Acetate) | Rf of Aldehyde (Impurity) | Rf of Alcohol (Product) | Separation (ΔRf) | Assessment |
| 9:1 | 0.65 | 0.40 | 0.25 | Too Polar: Product moves too fast. Poor separation is likely on a column. |
| 8:2 (4:1) | 0.55 | 0.30 | 0.25 | Optimal: Product Rf is in the ideal range (0.25-0.35). Good separation from the less polar impurity. |
| 7:3 | 0.75 | 0.50 | 0.25 | Too Polar: Both spots are too high. Risk of co-elution. |
| 9.5:0.5 | 0.30 | 0.10 | 0.20 | Not Polar Enough: Product is too retained. Will require excessive solvent volume. |
Based on this screening, a 4:1 Hexane:Ethyl Acetate mixture is the ideal starting eluent for the column.
Section 2: Detailed Experimental Protocol
This protocol is a self-validating system designed for purifying approximately 1-2 grams of crude product.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC Grade)
-
Glass column (e.g., 40-50 cm length, 4-5 cm diameter)
-
Sand (washed)
-
Collection tubes, TLC plates, TLC tank, UV lamp
Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (4:1 Hexane:EtOAc). Use approximately 30-50g of silica for every 1g of crude material.
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles or cracks form. The final packed silica height should be around 20-25 cm.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the 4:1 Hexane:EtOAc eluent to the column.
-
Begin collecting fractions (e.g., 15-20 mL per tube) as soon as the solvent starts to drip from the column outlet.
-
Maintain a constant flow rate. A gentle positive pressure can be applied to speed up the process (this is known as flash chromatography).
-
-
Monitoring the Separation:
-
Spot every 2-3 fractions onto a TLC plate.
-
Run the TLC plate in the same 4:1 Hexane:EtOAc eluent.
-
Visualize the spots under a UV lamp. The less polar aldehyde impurity will elute first, followed by the more polar alcohol product.
-
-
Isolation:
-
Once the TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide (Q&A Format)
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.
Q: My compound isn't moving. The Rf on the column seems to be zero.
A: This indicates your eluent is not polar enough. The alcohol's hydroxyl group is interacting too strongly with the silica.
-
Solution: Gradually increase the polarity of your eluent. For example, switch from 4:1 Hexane:EtOAc to a 3:1 or even 2:1 mixture. Do this incrementally to avoid flushing everything off the column at once.[8]
Q: My product and an impurity are eluting together (poor separation).
A: This means your eluent is likely too polar, moving the compounds down the column too quickly and not allowing for sufficient differential interaction with the silica.
-
Solution 1 (Optimize Eluent): Decrease the eluent polarity. If you are using 4:1 Hexane:EtOAc, try a 9:1 mixture. This will increase the retention time of both compounds but should improve the separation between them.
-
Solution 2 (Column Geometry): Use a longer, thinner column. This increases the path length and the surface area of the stationary phase, providing more opportunities for separation.
Q: I see vertical streaks or "tailing" bands instead of tight, circular spots/bands.
A: Tailing can be caused by several factors:
-
Overloading: You have loaded too much sample for the amount of silica used. The stationary phase becomes saturated, leading to poor separation. Solution: Reduce the amount of sample loaded or increase the column diameter and amount of silica.
-
Sample Insolubility: The sample may be precipitating at the top of the column if it is not fully soluble in the eluent. Solution: Ensure the sample is fully dissolved before loading. Dry loading, as described in the protocol, often mitigates this issue.[7]
-
Acidic Silica Interaction: Silica gel is slightly acidic, which can sometimes cause tailing with compounds that have basic moieties or are sensitive. While not expected for this alcohol, if this occurs, you can use silica gel that has been pre-treated with a base like triethylamine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19822435, (2-Tert-butylphenyl)methanol. [Link]
-
University of California, Davis. Column chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?[Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Stability and Storage of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Welcome to the technical support center for (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling. Our goal is to provide you with the expertise and practical solutions necessary to prevent decomposition and maintain the purity of your material.
Understanding the Molecule: Key Stability-Influencing Features
This compound possesses three key functional groups that dictate its stability profile: a primary benzyl alcohol, a benzyl ether, and a tert-butyl group on an aromatic ring. The interplay of these groups determines the potential degradation pathways. The benzylic protons are susceptible to oxidation, and the benzyl ether linkage can be labile under certain conditions. The bulky tert-butyl group can sterically hinder some reactions but also influences the electronic properties of the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: Based on the chemical structure, the two most probable degradation pathways are oxidation of the primary alcohol and cleavage of the benzyl ether .
-
Oxidation: The primary benzylic alcohol is susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. This process can lead to the formation of the corresponding aldehyde, (2-(Benzyloxy)-5-(tert-butyl)benzaldehyde), and potentially further to the carboxylic acid, (2-(Benzyloxy)-5-(tert-butyl)benzoic acid).[1][2]
-
Benzyl Ether Cleavage (Debenzylation): The benzyl ether linkage can be cleaved under acidic or oxidative conditions.[3] Acid-catalyzed hydrolysis, potentially from acidic impurities in the storage container or atmosphere, can yield 5-(tert-butyl)-2-hydroxybenzyl alcohol and toluene. Oxidative cleavage can also occur, leading to a variety of degradation products.
Q2: I've noticed a yellowish tint developing in my sample of this compound, which was initially a white solid. What could be the cause?
A2: A color change, particularly the development of a yellow tint, is a common indicator of degradation. This is often due to the formation of oxidized species, such as the corresponding aldehyde. Aldehydes can sometimes undergo further reactions to form colored impurities. It is crucial to re-analyze the purity of the material if a color change is observed.
Q3: What are the ideal storage conditions to prevent the decomposition of this compound?
A3: To minimize degradation, the following storage conditions are recommended. These are summarized in the table below for quick reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including oxidation.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, clean glass vial | Prevents exposure to atmospheric moisture and contaminants. |
Q4: Can I store this compound in a standard laboratory freezer at -20°C without an inert atmosphere?
A4: While storage at -20°C is highly recommended to slow down potential degradation, the absence of an inert atmosphere leaves the compound susceptible to slow oxidation over time. For long-term storage, or for high-purity applications, blanketing the material with an inert gas like argon or nitrogen before sealing the container is a critical step to ensure stability.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential stability issues with this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating the decomposition of this compound.
Analytical Protocols for Purity Assessment
To ensure the integrity of your this compound, regular purity checks are recommended, especially for older batches or if degradation is suspected. Here are suggested starting methods for HPLC and GC-MS analysis.
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential primary degradation products, benzaldehyde and benzoic acid derivatives.[1][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 60 | 40 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (60:40 A:B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Volatile Impurity Profiling
GC-MS is an excellent technique for identifying volatile degradation products, such as those resulting from debenzylation.[6][7]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Method Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Method Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Visualizing the Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
(benzyloxy)methanol - AERU - University of Hertfordshire. (n.d.). Retrieved January 23, 2026, from [Link]
-
(2-Tert-butylphenyl)methanol | C11H16O | CID 19822435 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). Acta Pharmaceutica Hungarica, 89(2), 55-60.
- Bhaskar Reddy, K., & Sita Devi, P. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-12.
-
(2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
- Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018). Energy & Fuels, 32(6), 6749-6758.
- Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019).
- HOW TO APPROACH A FORCED DEGRAD
- Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. (1984). Journal of Pharmaceutical Sciences, 73(10), 1476-1478.
-
Safety Data Sheet: Benzyl alcohol - Carl ROTH. (2020, February 12). Retrieved January 23, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 23, 2026, from [Link]
-
DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. (n.d.). Retrieved January 23, 2026, from [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 10-17.
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2001).
- Analytical Methods. (2014). Royal Society of Chemistry.
-
Scholars Research Library Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Retrieved January 23, 2026, from [Link]
-
(5-(tert-Butyl)-2-methoxyphenyl)methanol | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]
- A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop - International Journal of Pharmaceutical Investig
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1359.
- ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. (n.d.). Shimadzu.
-
Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms - Jetir.Org. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. gcms.cz [gcms.cz]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
Safety Operating Guide
Navigating the Disposal of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol (CAS No. 1246213-25-1), a substituted phenol derivative. By understanding the inherent chemical properties and potential hazards, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.
While specific toxicological and environmental hazard data for this compound are not extensively documented, a precautionary approach is mandated based on the known hazards of structurally related compounds. The general structure, incorporating a substituted phenol, a benzyl group, and a tert-butyl group, suggests potential for skin and eye irritation, as well as possible environmental toxicity. Therefore, it must be treated as a hazardous waste unless definitively determined otherwise by a qualified professional.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management that serves as a foundation for institutional protocols.[1][2] Laboratory personnel are responsible for the initial and crucial steps of waste identification and characterization.[1]
Hazard Profile and Safety Considerations
Due to the lack of specific safety data for this compound, we must infer potential hazards from analogous structures. For instance, (2-Tert-butylphenyl)methanol is known to cause skin and eye irritation and may cause respiratory irritation.[3] Similarly, compounds containing a benzyloxy group can present moderate ecotoxicity and potential human health risks.[4] Phenol itself is a corrosive and toxic substance that can cause severe burns and has systemic effects.[5][6][7]
Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield where splashing is possible.[6][7] | Protects against accidental splashes which could cause serious eye damage. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended for enhanced protection.[6][8] | Prevents skin contact. The choice of glove material should be based on the solvent used to dissolve the compound, ensuring compatibility and adequate breakthrough time. |
| Body | A fully buttoned lab coat.[6] A chemical-resistant apron may be necessary for larger quantities or when there is a high risk of splashing. | Protects against contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working with the solid material outside of a fume hood. | Minimizes inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be integrated into your laboratory's specific chemical hygiene plan.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of definitive data to the contrary, this compound must be managed as a hazardous chemical waste.[9][10]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2][9] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts. Store in a designated satellite accumulation area.[11]
2. Containerization:
-
Appropriate Containers: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[9] The container must be in good condition, free from leaks or cracks.[12]
-
Secure Closure: The waste container must be kept tightly closed with a screw-top cap at all times, except when adding waste.[10][12] This prevents the release of vapors and protects against spills.
3. Labeling:
Proper labeling is a critical component of safe waste management and is mandated by regulatory agencies.
-
Clear Identification: The label must clearly state "Hazardous Waste."[12]
-
Full Chemical Name: Write out the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Harmful").
4. Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[2][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.[2]
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[8][13]
5. Disposal Request and Pickup:
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sink.[10][14][15] This can lead to environmental contamination and damage to the plumbing infrastructure.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical should not be disposed of in the regular trash.[14]
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[7]
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[15]
-
Collect and Containerize: Place the absorbed material or solid waste into a properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to scientific integrity and the well-being of the research community.
References
-
PubChem. Compound Summary for CID 19822435, (2-Tert-butylphenyl)methanol. National Center for Biotechnology Information. [Link]
-
University of Hertfordshire. (benzyloxy)methanol. Aerospace, Environment and Transport Research Unit (AERU). [Link]
-
Pharmaffiliates. (5-(tert-Butyl)-2-methoxyphenyl)methanol. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
PubChem. Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety. [Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Boston University. Chemical Waste Management Guide. Environmental Health & Safety. [Link]
-
Yale University. Phenol Standard Operating Procedure. Environmental Health & Safety. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Princeton University. Phenol. Office of Environmental Health and Safety. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. (2-Tert-butylphenyl)methanol | C11H16O | CID 19822435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (benzyloxy)methanol [sitem.herts.ac.uk]
- 5. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. fishersci.com [fishersci.com]
- 14. acs.org [acs.org]
- 15. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
